molecular formula C16H17NO6 B2554401 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid CAS No. 307525-73-1

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B2554401
CAS No.: 307525-73-1
M. Wt: 319.313
InChI Key: RFRPVICVZFRKIJ-UHFFFAOYSA-N
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Description

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-ol, which is then reacted with acetic anhydride to form 4-methyl-2-oxo-2H-chromen-7-yl acetate. This intermediate is further reacted with butanoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-2-oxo-2H-chromen-7-yl oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, such as anticoagulant and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity may be due to its ability to inhibit enzymes involved in the coagulation cascade. Similarly, its antimicrobial effects could be attributed to its interaction with bacterial cell membranes or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl oxo derivatives
  • 4-methyl-2-oxo-2H-chromen-7-yl hydroxy derivatives

Uniqueness

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin core with an amino butanoic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-10-7-16(21)23-13-8-11(4-5-12(10)13)22-9-14(18)17-6-2-3-15(19)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRPVICVZFRKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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